5-Fluoro-2-hydroxybenzaldehyde

Catalog No.
S608717
CAS No.
347-54-6
M.F
C7H5FO2
M. Wt
140.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-hydroxybenzaldehyde

CAS Number

347-54-6

Product Name

5-Fluoro-2-hydroxybenzaldehyde

IUPAC Name

5-fluoro-2-hydroxybenzaldehyde

Molecular Formula

C7H5FO2

Molecular Weight

140.11 g/mol

InChI

InChI=1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H

InChI Key

FDUBQNUDZOGOFE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C=O)O

Synonyms

5-fluorosalicylaldehyde, F-SA compound

Canonical SMILES

C1=CC(=C(C=C1F)C=O)O

Organic Synthesis:

  • Precursor in the synthesis of other molecules: 5-F-2-OH-benzaldehyde serves as a building block for the synthesis of more complex molecules with diverse applications. For instance, it is a precursor in the synthesis of:
    • Manganese (III) complexes: These complexes have potential applications in catalysis and magnetic materials research [Source: National Institutes of Health (.gov) ].
    • Enantiopure chromanes: These chiral molecules have applications in the pharmaceutical industry as drugs or drug targets [Source: American Chemical Society ].
    • Fluorosalicylidene derivatives: These compounds possess various properties, including anti-bacterial and anti-fungal activities, making them interesting for medicinal chemistry research [Source: Royal Society of Chemistry ].

Material Science:

  • Development of functional materials: Researchers explore the use of 5-F-2-OH-benzaldehyde in developing functional materials with specific properties. For example, it can be used in the synthesis of:
    • Schiff base ligands: These ligands can coordinate with metal ions to form complexes with potential applications in catalysis, sensors, and luminescent materials [Source: National Center for Biotechnology Information (.gov) ].

5-Fluoro-2-hydroxybenzaldehyde, also known as 5-fluorosalicylaldehyde, is an aromatic compound characterized by a hydroxyl group and a fluorine atom attached to a benzaldehyde backbone. Its chemical formula is C7H5FO2C_7H_5FO_2, and it has a molecular weight of approximately 140.11 g/mol. The compound is notable for its unique electronic properties, which are influenced by the presence of both the hydroxy and fluoro substituents. This compound is primarily used in organic synthesis and medicinal chemistry due to its ability to participate in various

  • Formylation: It can be synthesized through the formylation of 2-hydroxy-5-fluorobenzene using reagents like hexamethylenetetramine in acidic conditions, yielding good reaction yields .
  • Condensation Reactions: The compound can participate in condensation reactions to form Schiff bases, which are important in coordination chemistry.
  • Complex Formation: It reacts with metal ions, forming complexes that are useful in catalysis and materials science .

Research indicates that 5-fluoro-2-hydroxybenzaldehyde exhibits biological activity, particularly in the context of its metal complexes. These complexes have been studied for their potential anticancer properties, showing significant biological activity against various cancer cell lines. The presence of fluorine and hydroxyl groups enhances the interaction of these compounds with biological targets .

The synthesis of 5-fluoro-2-hydroxybenzaldehyde can be achieved through several methods:

  • Duff Reaction: This method involves the reaction of phenols with formaldehyde in the presence of an acid catalyst. For 5-fluoro-2-hydroxybenzaldehyde, p-fluorophenol is treated with formaldehyde under acidic conditions .
  • Electrophilic Aromatic Substitution: This method utilizes fluorination followed by formylation of phenolic compounds to introduce the necessary functional groups .
  • Reduction Techniques: Starting from nitro compounds, reduction processes can yield the desired aldehyde through intermediate steps involving aniline derivatives .

5-Fluoro-2-hydroxybenzaldehyde finds applications across various fields:

  • Pharmaceutical Chemistry: It serves as a building block for synthesizing biologically active compounds and pharmaceuticals.
  • Coordination Chemistry: The compound is used to prepare ligands for metal complexes that have applications in catalysis and material sciences .
  • Organic Synthesis: It acts as an intermediate in the synthesis of various organic compounds, including dyes and agrochemicals .

Studies on the interactions of 5-fluoro-2-hydroxybenzaldehyde with metal ions reveal its potential to form stable complexes, which are crucial for applications in catalysis and drug design. The ability to form hydrogen bonds due to the hydroxyl group enhances its reactivity and interaction with biological molecules .

Several compounds share structural similarities with 5-fluoro-2-hydroxybenzaldehyde, each exhibiting unique properties:

Compound NameCAS NumberSimilarityKey Features
4-Fluoro-2-hydroxybenzaldehyde348-28-70.98Similar structure but different substitution pattern
2-Fluoro-6-hydroxybenzaldehyde38226-10-70.94Different position of fluorine and hydroxyl groups
2-Hydroxy-4,5-difluorobenzaldehyde199287-52-00.94Contains two fluorine atoms affecting reactivity
5-Fluoro-2-methoxybenzaldehyde19415-51-10.90Methoxy group influences solubility and reactivity
3-Fluoro-5-hydroxybenzaldehyde1023290-12-10.89Different position of functional groups

These compounds illustrate variations in substitution patterns that affect their chemical behavior and potential applications.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluorosalicylaldehyde

Dates

Modify: 2023-08-15

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